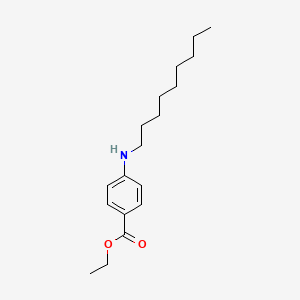
4-Methylquinazoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylquinazoline-2-carboxamide is a heterocyclic aromatic organic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a methyl group at the 4-position and a carboxamide group at the 2-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazoline-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with acetic anhydride, followed by cyclization to form the quinazoline ring. The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., BF3-Et2O) can be used to enhance the reaction efficiency. The reaction parameters, including temperature, time, and molar ratios of reactants, are carefully controlled to achieve the desired product .
化学反応の分析
Types of Reactions: 4-Methylquinazoline-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxamide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinazoline ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, monopermaleic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
- Quinazoline N-oxides
- Aminoquinazolines
- Substituted quinazolines with various functional groups .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
作用機序
The mechanism of action of 4-Methylquinazoline-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimalarial applications, it inhibits the growth of Plasmodium falciparum by targeting key enzymes involved in the parasite’s metabolic pathways . In cancer research, it may inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms .
類似化合物との比較
- Quinazoline-2-carboxamide
- 4-Methylquinazoline
- Quinazoline N-oxides
Comparison: 4-Methylquinazoline-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group, which confer distinct chemical and biological properties. Compared to quinazoline-2-carboxamide, the methyl group at the 4-position enhances its lipophilicity and potentially its biological activity. Quinazoline N-oxides, on the other hand, are more reactive intermediates used in further chemical transformations .
特性
CAS番号 |
13535-92-7 |
|---|---|
分子式 |
C10H9N3O |
分子量 |
187.20 g/mol |
IUPAC名 |
4-methylquinazoline-2-carboxamide |
InChI |
InChI=1S/C10H9N3O/c1-6-7-4-2-3-5-8(7)13-10(12-6)9(11)14/h2-5H,1H3,(H2,11,14) |
InChIキー |
RNRDSFASSMRPKU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC2=CC=CC=C12)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)


![(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
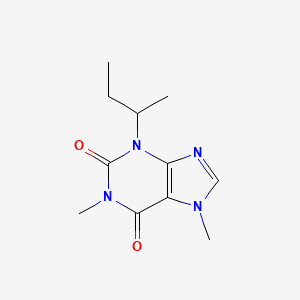
![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
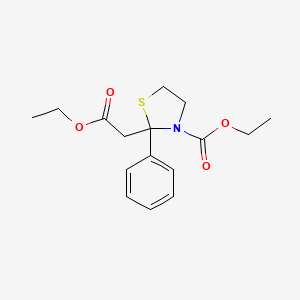
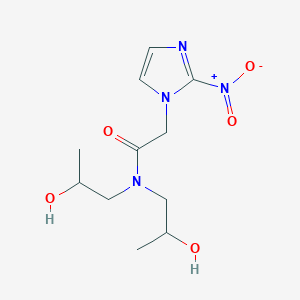
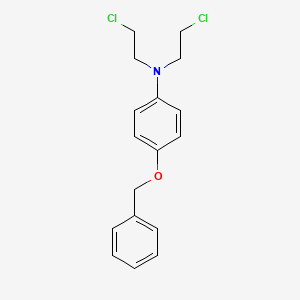
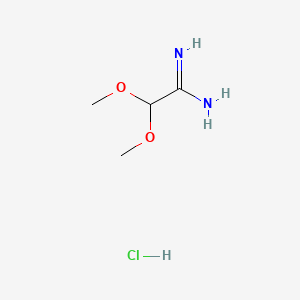
![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
